

A Comparative Study of Linagliptin from Different Manufacturers

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Compound of Interest

Compound Name: *Linagliptin Methyldimer*

Cat. No.: *B12363722*

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This guide provides a comprehensive comparative analysis of Linagliptin from various manufacturers, focusing on its physicochemical properties, in vitro biological activity, and pharmacokinetic performance. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its quality, stability, and bioavailability. While direct head-to-head comparative studies of Linagliptin from different manufacturers are not extensively published, data from the innovator product (Tradjenta®, Boehringer Ingelheim) and public assessment reports of generic versions provide a basis for comparison. Generic manufacturers are required to demonstrate that their product meets the same quality standards as the reference product.

Table 1: Comparison of Physicochemical Properties of Linagliptin

Property	Innovator (Tradjenta® - Boehringer Ingelheim)	Generic Manufacturers (Representative Data)
Appearance	White to yellowish crystalline solid.[1][2]	A crystalline powder.[3]
Solubility	Very slightly soluble in water (0.9 mg/mL); soluble in methanol (~60 mg/mL); sparingly soluble in ethanol (~10 mg/mL).[4]	Very slightly soluble in water. [3]
Melting Point	202-209 °C.[1]	Not consistently reported in public documents.
Polymorphism	The active substance exists in two enantiotropically related polymorphic forms (Form A and Form B) which reversibly convert at approximately room temperature.[3][5]	The active substance is a mixture of anhydrous form A and anhydrous form B.[3]
Purity/Impurities	Conforms to stringent specifications for organic and volatile impurities, and enantiomeric purity.[2]	Required to meet the same impurity profile specifications as the innovator product.[3]

In Vitro Biological Activity: DPP-4 Inhibition

Linagliptin's therapeutic effect is derived from its inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. The in vitro potency of Linagliptin is a key performance indicator. While studies directly comparing the IC50 values of Linagliptin from different manufacturers are scarce, literature provides the IC50 for the innovator compound, which serves as a benchmark for generic products.

Table 2: In Vitro DPP-4 Inhibitory Activity of Linagliptin

Parameter	Value
IC50 (DPP-4 Inhibition)	~1 nM.[6]

Performance Comparison: Bioequivalence Studies

Bioequivalence studies are the primary method for comparing the in vivo performance of generic and innovator drug products. These studies compare the rate and extent of absorption of the active ingredient.

Table 3: Pharmacokinetic Parameters of Linagliptin from a Bioequivalence Study (Generic vs. Branded)

Parameter	Test Product (Generic Linagliptin 5 mg)	Reference Product (Branded Linagliptin 5 mg)	90% Confidence Interval for the Ratio (Test/Reference)
Fasting State			
C _{max} (ng/mL)	5.23 ± 1.48	5.40 ± 1.56	95.9% - 110.9%.[7]
AUC ₀₋₇₂ (ng·h/mL)	134.5 ± 35.8	136.2 ± 34.9	96.8% - 101.9%.[7]
Fed State			
C _{max} (ng/mL)	3.68 ± 1.02	3.65 ± 0.99	98.2% - 103.4%.[7]
AUC ₀₋₇₂ (ng·h/mL)	125.1 ± 31.7	124.8 ± 30.5	97.7% - 103.5%.[7]

C_{max}: Maximum plasma concentration; AUC₀₋₇₂: Area under the plasma concentration-time curve from time 0 to 72 hours. Data are presented as mean ± standard deviation.

The results of bioequivalence studies consistently demonstrate that generic Linagliptin tablets exhibit a similar pharmacokinetic profile to the branded product, meeting the regulatory requirements for bioequivalence.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of pharmaceutical products. Below are protocols for key experiments.

Dissolution Testing

Objective: To compare the in vitro dissolution rate of Linagliptin from tablets from different manufacturers.

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of 0.1 N HCl.

Apparatus Speed: 50 rpm.

Temperature: 37 ± 0.5 °C.

Sampling Times: 5, 10, 15, 20, 30, and 45 minutes.

Analytical Method: High-Performance Liquid Chromatography (HPLC).

- Column: C18, 150 x 4.6 mm, 5 µm.
- Mobile Phase: Phosphate buffer: Acetonitrile (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 295 nm.[8]
- Injection Volume: 20 µL.
- Column Temperature: 25 °C.

Procedure:

- Place one tablet in each dissolution vessel.
- Withdraw samples at the specified time points and replace with an equal volume of fresh dissolution medium.

- Filter the samples through a 0.45 µm filter.
- Analyze the samples by HPLC to determine the concentration of dissolved Linagliptin.

Purity Analysis by HPLC

Objective: To determine the purity of Linagliptin API from different sources and identify any impurities.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Column: C18, 250 x 4.6 mm, 5 µm.
- Mobile Phase: 0.3% Triethylamine in water: Methanol (60:40, v/v).[\[9\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 292 nm.[\[9\]](#)
- Injection Volume: 10 µL.
- Column Temperature: Ambient.

Procedure:

- Prepare standard solutions of Linagliptin reference standard and sample solutions of Linagliptin from different manufacturers in a suitable diluent (e.g., methanol).
- Inject the solutions into the HPLC system.
- The purity is calculated by the area percentage method, where the area of the main Linagliptin peak is expressed as a percentage of the total area of all peaks.

In Vitro DPP-4 Inhibition Assay

Objective: To compare the in vitro potency of Linagliptin from different manufacturers by determining the IC₅₀ value for DPP-4 enzyme inhibition.

Materials:

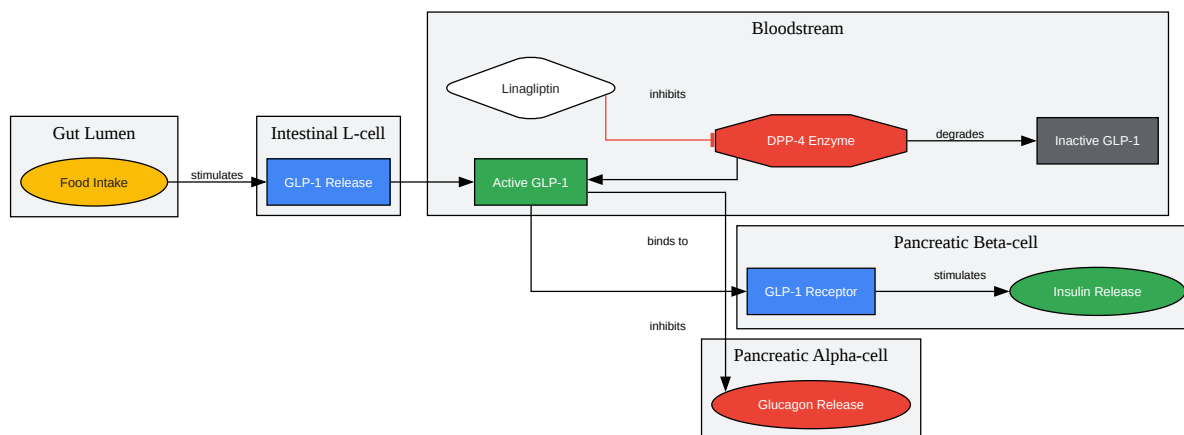
- Human recombinant DPP-4 enzyme.
- DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
- Linagliptin samples from different manufacturers.
- 96-well microplate reader.

Procedure:

- Prepare a series of dilutions of Linagliptin from each manufacturer.
- In a 96-well plate, add the DPP-4 enzyme, the assay buffer, and the different concentrations of Linagliptin or vehicle control.
- Pre-incubate the mixture at 37 °C for 10 minutes.
- Initiate the reaction by adding the DPP-4 substrate.
- Measure the absorbance at an appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time.
- Calculate the rate of reaction for each Linagliptin concentration.
- Determine the IC₅₀ value, which is the concentration of Linagliptin that causes 50% inhibition of the DPP-4 enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

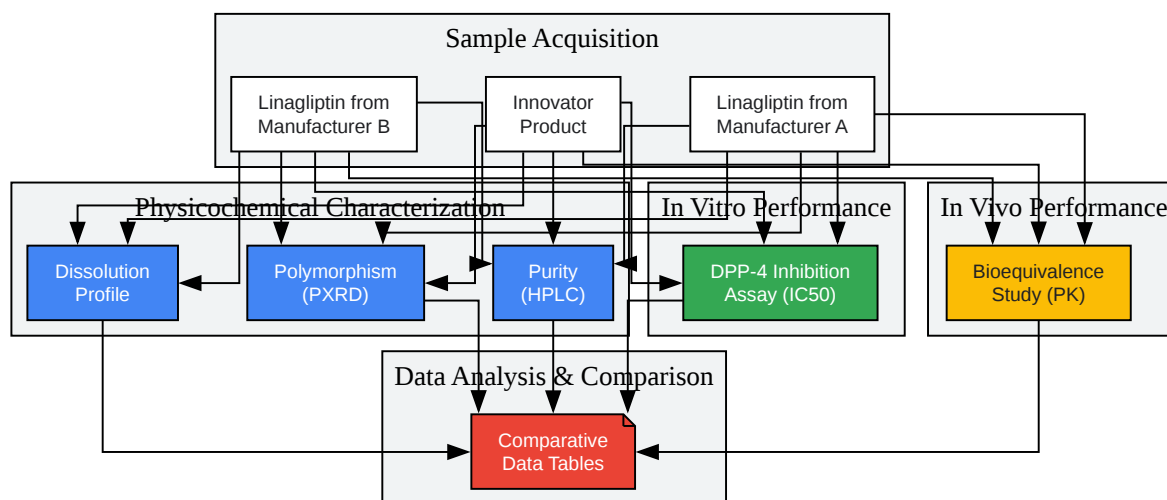
Linagliptin Signaling Pathway



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Caption: Linagliptin's mechanism of action via DPP-4 inhibition.

Experimental Workflow for Comparative Analysis



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Caption: Workflow for the comparative analysis of Linagliptin.

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